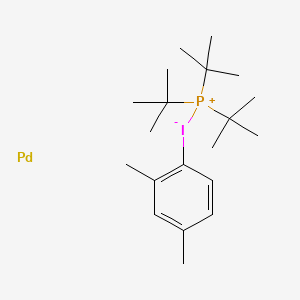
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium is a complex organometallic compound that features palladium as its central metal atom. This compound is known for its unique structural properties and its application in various catalytic processes, particularly in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium typically involves the reaction of palladium precursors with tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium ligands. The reaction is carried out under an inert atmosphere, often using solvents like toluene or acetonitrile . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls .
Analyse Des Réactions Chimiques
Types of Reactions
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(II) or palladium(IV) species, while substitution reactions can produce a variety of organometallic complexes .
Applications De Recherche Scientifique
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its application in medicinal chemistry, including its potential as an anticancer agent.
Mécanisme D'action
The mechanism by which palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium;tritert-butylphosphanium: Similar in structure but lacks the 2,4-dimethylphenyl group.
Palladium;tritert-butyl-(2,4-dimethylphenyl)phosphanium: Similar but with different substituents on the phosphine ligand.
Uniqueness
Palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium is unique due to its specific ligand structure, which provides steric hindrance and electronic properties that enhance its catalytic activity and stability. This makes it particularly effective in certain catalytic processes compared to its analogs .
Propriétés
Numéro CAS |
668488-21-9 |
|---|---|
Formule moléculaire |
C20H36IPPd |
Poids moléculaire |
540.8 g/mol |
Nom IUPAC |
palladium;tritert-butyl-(2,4-dimethylphenyl)iodanuidylphosphanium |
InChI |
InChI=1S/C20H36IP.Pd/c1-15-12-13-17(16(2)14-15)21-22(18(3,4)5,19(6,7)8)20(9,10)11;/h12-14H,1-11H3; |
Clé InChI |
GJTZCXBZWVSDNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[I-][P+](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-](/img/structure/B12540657.png)
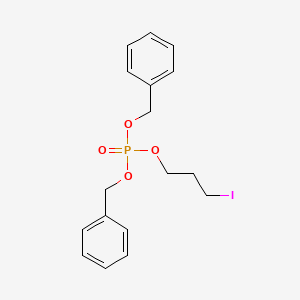
methanone](/img/structure/B12540679.png)
![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
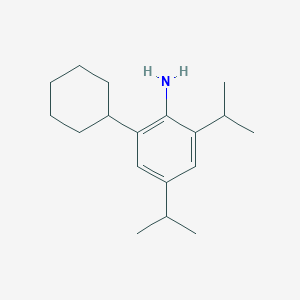
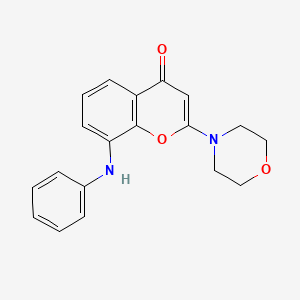
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
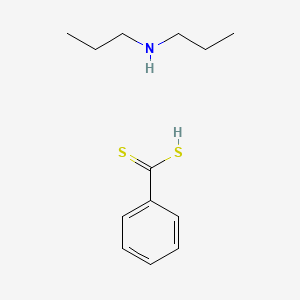
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
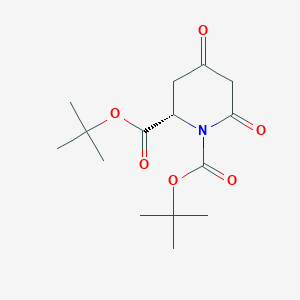
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)

![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
